Bis(2-methoxyethyl) diazene-1,2-dicarboxylate
Overview
Description
Preparation Methods
Bis(2-methoxyethyl) diazene-1,2-dicarboxylate can be synthesized through the reaction of 2-chloroethanol, dicyandiamide, and isocyanate . The reaction typically involves the following steps:
Reaction of 2-chloroethanol with dicyandiamide: This step forms an intermediate compound.
Reaction of the intermediate with isocyanate: This step results in the formation of this compound.
Industrial production methods involve similar synthetic routes but are optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Bis(2-methoxyethyl) diazene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Bis(2-methoxyethyl) diazene-1,2-dicarboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Bis(2-methoxyethyl) diazene-1,2-dicarboxylate involves its ability to undergo various chemical reactions that result in the formation of different products. The compound can act as a nucleophile or electrophile, depending on the reaction conditions . Its molecular targets and pathways are primarily related to its reactivity with other compounds, leading to the formation of new chemical bonds and products .
Comparison with Similar Compounds
Bis(2-methoxyethyl) diazene-1,2-dicarboxylate can be compared with other similar compounds such as:
Diethyl azodicarboxylate: This compound has similar reactivity but different solubility and physical properties.
Dimethyl azodicarboxylate: Another similar compound with different reactivity and applications.
Di-tert-butyl azodicarboxylate: This compound has different steric properties and reactivity compared to this compound.
The uniqueness of this compound lies in its specific reactivity and solubility properties, making it suitable for particular applications in organic synthesis and industrial production .
Biological Activity
Bis(2-methoxyethyl) diazene-1,2-dicarboxylate (also known as DMDM) is a diazene derivative that has garnered attention for its potential biological activities. This compound belongs to a class of chemicals known for their diverse pharmacological properties, including antitumor and antibacterial effects. This article synthesizes available research findings on the biological activity of DMDM, focusing on its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
This compound is characterized by its diazene functional group, which is known to influence its reactivity and biological interactions. The compound's structure allows it to participate in various biochemical pathways, potentially leading to significant biological effects.
Antitumor Activity
Research indicates that diazene derivatives exhibit varying degrees of cytotoxicity against different tumor cell lines. For example, structurally similar compounds have shown significant cytotoxic effects in human tumor cell lines such as HeLa (cervical carcinoma), A1235 (glioblastoma), and PC-3 (prostate adenocarcinoma). In particular, modifications to the diazene structure have been linked to enhanced biological activity. For instance, RL-337, a modified diazene, demonstrated a synergistic effect with established chemotherapeutic agents like cisplatin and doxorubicin, indicating that structural modifications can lead to improved therapeutic profiles .
The mechanism by which DMDM exerts its biological effects is not fully elucidated but may involve the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. Studies have shown that similar diazene compounds can disrupt cellular membranes and alter intracellular signaling pathways .
Antibacterial Activity
DMDM has also been investigated for its antibacterial properties. Some studies suggest that diazene derivatives can inhibit bacterial growth through mechanisms such as enzyme inhibition or disruption of bacterial cell integrity. For instance, related compounds have shown effective inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission in insects and potentially in bacteria .
Toxicity Studies
Toxicological assessments of DMDM reveal a complex profile. While acute toxicity appears low in various animal models, sub-chronic exposure studies indicate potential adverse effects on organ weights (e.g., thymus and testes) at higher doses . Such findings underscore the importance of dosage and exposure duration when evaluating the safety profile of DMDM.
Case Studies
- Cytotoxicity Assessment : A study involving the application of DMDM on HeLa cells showed significant cytotoxic effects within hours of treatment, leading to cell membrane integrity loss without triggering apoptosis through caspase activation .
- Antibacterial Efficacy : In larvicidal assays, related compounds demonstrated 100% mortality at specific concentrations after 72 hours, highlighting their potential use in pest control strategies .
Data Summary
Properties
IUPAC Name |
2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O6/c1-13-3-5-15-7(11)9-10-8(12)16-6-4-14-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHKJMVOHWKSLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)N=NC(=O)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601044944 | |
Record name | 2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601044944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
940868-64-4 | |
Record name | Bis(2-methoxyethyl) Azodicarboxylate (This product is only available for selling domestically in Japan) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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